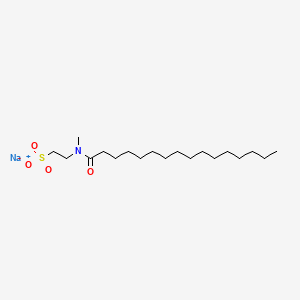
2-Hydroxy-4,6-dimethyl-5-nitronicotinonitrile
説明
2-Hydroxy-4,6-dimethyl-5-nitronicotinonitrile is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-4,6-dimethyl-5-nitronicotinonitrile are not fully detailed in the search results. We know that it has a molecular weight of 193.16 g/mol , but further details such as melting point, boiling point, solubility, and other relevant properties are not provided.科学的研究の応用
Free Radical Detection and Characterization
The study of free radicals is crucial in understanding various chemical and biological processes. "2-Hydroxy-4,6-dimethyl-5-nitronicotinonitrile" falls within the broader category of compounds known as nitrones, which are pivotal in spin trapping techniques for detecting free radicals. Spin trapping, facilitated by nitrones like DMPO (5,5-Dimethyl-1-pyrroline N-oxide), is a method used to identify and analyze short-lived free radicals in chemical and biological systems. These compounds form more stable adducts with free radicals, allowing for their detection and characterization through techniques such as Electron Spin Resonance (ESR) spectroscopy. Studies have demonstrated the effectiveness of nitrones in trapping various radicals, including hydroxyl radicals and superoxide anions, providing insights into oxidative stress, cellular damage, and the mechanisms of antioxidants (Makino et al., 1982), (Villamena et al., 2004).
Antioxidant Research
Nitrones have also been instrumental in the study of antioxidants. By trapping free radicals, researchers can understand how antioxidants interact with these species, potentially neutralizing their harmful effects. This research is vital in developing therapeutic agents against diseases linked to oxidative stress, such as neurodegenerative disorders and cancer. For instance, the antioxidant properties of various compounds, including dimethyl sulfoxide (DMSO), have been evaluated using nitrone-based spin trapping techniques, illustrating their potential in reducing oxidative damage in biological systems (Sanmartín-Suárez et al., 2011).
Neurodegenerative Disease Research
The detection and characterization of free radicals play a significant role in understanding the pathogenesis of neurodegenerative diseases. Nitrones, through their spin trapping capabilities, have been used to investigate the oxidative stress mechanisms in diseases such as Alzheimer's and Parkinson's. This research aids in identifying potential therapeutic targets and evaluating the efficacy of antioxidants in mitigating oxidative damage in the brain. Studies employing nitrones have explored the accumulation of neurofibrillary tangles and beta-amyloid plaques, hallmark features of Alzheimer's disease, providing a non-invasive means to assess disease progression and treatment efficacy (Shoghi-Jadid et al., 2002).
特性
IUPAC Name |
4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-6(3-9)8(12)10-5(2)7(4)11(13)14/h1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVIZBAZAJBTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968908 | |
| Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
5407-93-2 | |
| Record name | 5407-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B1605859.png)




